N-(5-chloro-2,3-dihydro-1H-inden-1-yl)-2-cyclopentylsulfonylacetamide
Description
N-(5-chloro-2,3-dihydro-1H-inden-1-yl)-2-cyclopentylsulfonylacetamide is a synthetic organic compound characterized by its unique structural features, including a chloro-substituted indene ring and a cyclopentylsulfonylacetamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
N-(5-chloro-2,3-dihydro-1H-inden-1-yl)-2-cyclopentylsulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO3S/c17-12-6-7-14-11(9-12)5-8-15(14)18-16(19)10-22(20,21)13-3-1-2-4-13/h6-7,9,13,15H,1-5,8,10H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODGNTCJZCMZBTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)S(=O)(=O)CC(=O)NC2CCC3=C2C=CC(=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2,3-dihydro-1H-inden-1-yl)-2-cyclopentylsulfonylacetamide typically involves multiple steps:
Starting Materials: The synthesis begins with 5-chloro-2,3-dihydro-1H-indene and cyclopentylsulfonyl chloride.
Formation of Intermediate: The indene derivative is first reacted with an appropriate amine to form an intermediate amine compound.
Sulfonylation: The intermediate is then subjected to sulfonylation using cyclopentylsulfonyl chloride under basic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2,3-dihydro-1H-inden-1-yl)-2-cyclopentylsulfonylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The chloro group on the indene ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions to achieve substitution reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized derivatives.
Scientific Research Applications
N-(5-chloro-2,3-dihydro-1H-inden-1-yl)-2-cyclopentylsulfonylacetamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.
Biology: The compound’s potential biological activities make it a candidate for studies in cell biology and biochemistry.
Medicine: It may be investigated for its pharmacological properties, including potential therapeutic effects in various diseases.
Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which N-(5-chloro-2,3-dihydro-1H-inden-1-yl)-2-cyclopentylsulfonylacetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways involved would depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloro-2,3-dihydro-1H-inden-1-yl)-acetamide: Lacks the cyclopentylsulfonyl group, which may result in different biological activities.
N-(5-chloro-2,3-dihydro-1H-inden-1-yl)-2-methylsulfonylacetamide: Contains a methylsulfonyl group instead of a cyclopentylsulfonyl group, potentially altering its chemical and biological properties.
Uniqueness
N-(5-chloro-2,3-dihydro-1H-inden-1-yl)-2-cyclopentylsulfonylacetamide is unique due to its specific combination of structural features, which may confer distinct chemical reactivity and biological activity compared to similar compounds. The presence of the cyclopentylsulfonyl group, in particular, may influence its interaction with molecular targets and its overall pharmacokinetic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
